Pyridic ketone derivative 1

Beschreibung

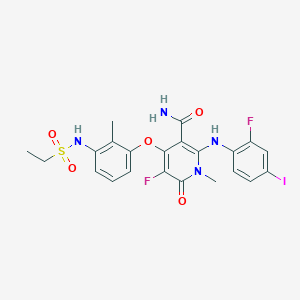

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H21F2IN4O5S |

|---|---|

Molekulargewicht |

618.4 g/mol |

IUPAC-Name |

4-[3-(ethylsulfonylamino)-2-methylphenoxy]-5-fluoro-2-(2-fluoro-4-iodoanilino)-1-methyl-6-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C22H21F2IN4O5S/c1-4-35(32,33)28-14-6-5-7-16(11(14)2)34-19-17(20(26)30)21(29(3)22(31)18(19)24)27-15-9-8-12(25)10-13(15)23/h5-10,27-28H,4H2,1-3H3,(H2,26,30) |

InChI-Schlüssel |

ABFMVRPVXUKQEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)NC1=C(C(=CC=C1)OC2=C(C(=O)N(C(=C2C(=O)N)NC3=C(C=C(C=C3)I)F)C)F)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pyridic Ketone Derivative 1

Retrosynthetic Disconnection Analysis of Pyridic Ketone Derivative 1

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Pyridic Ketone Derivative 1, which possesses a ketone carbonyl group attached to a pyridine (B92270) ring, several logical disconnections can be envisioned.

The most direct disconnection is at the C-C bond between the pyridine ring and the carbonyl carbon. This leads to two primary types of synthons: a pyridyl anion or organometallic equivalent and an acyl cation equivalent. This strategy is one of the most common and effective approaches for constructing pyridic ketones.

A second approach involves disconnecting the C-C bond adjacent to the carbonyl group on the non-pyridyl side. This would generate a pyridyl ketone synthon and an alkyl or aryl anion equivalent. This strategy is particularly useful for elaborating on a pre-existing pyridyl ketone scaffold.

Finally, one could envision building the pyridine ring itself with the ketone moiety already attached to a precursor fragment. This approach is less common for simple pyridic ketones but can be valuable for highly substituted or complex targets.

Conventional Synthetic Pathways to Pyridic Ketone Derivative 1

Conventional methods for the synthesis of Pyridic Ketone Derivative 1 have been well-established over decades of research. These pathways can be broadly categorized into linear and convergent strategies and rely on a variety of precursors and building blocks.

Strategic Utilization of Precursors and Building Blocks in Pyridic Ketone Derivative 1 Synthesis

The choice of starting materials is crucial for an efficient synthesis. Common precursors for the pyridine ring include picolines, pyridinecarboxylic acids, and halopyridines. For the ketone functionality, a wide range of acylating agents can be employed, such as acid chlorides, anhydrides, esters, and nitriles.

One of the most widely used methods is the reaction of a pyridyl organometallic reagent with an acylating agent. For example, 2-lithiopyridine, generated by the deprotonation of pyridine or a halogen-metal exchange of a halopyridine, can react with an aldehyde followed by oxidation to yield the desired ketone. Alternatively, Grignard reagents, such as 2-pyridylmagnesium bromide, are frequently used.

Another common strategy is the Friedel-Crafts acylation of pyridine. However, due to the electron-deficient nature of the pyridine ring, this reaction is generally not as effective as it is for electron-rich aromatic systems and often requires harsh conditions.

Advanced and Sustainable Synthetic Approaches for Pyridic Ketone Derivative 1

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. This has led to the emergence of advanced catalytic and green chemistry approaches for the synthesis of Pyridic Ketone Derivative 1.

Catalytic Transformations in Pyridic Ketone Derivative 1 Synthesis

Transition metal catalysis has revolutionized the synthesis of pyridic ketones by enabling novel bond formations under mild conditions. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Stille, Suzuki, and Negishi couplings can be used to couple a pyridyl organometallic reagent with an acid chloride or a related acylating agent.

A significant advancement is the direct C-H activation of the pyridine ring. This allows for the direct acylation of a C-H bond, avoiding the need for pre-functionalization of the pyridine starting material. This approach is highly atom-economical and can significantly shorten synthetic sequences.

The following table summarizes some catalytic methods for the synthesis of pyridic ketones:

| Catalyst | Coupling Partners | Reaction Type | Reference |

| Pd(PPh3)4 | Pyridylboronic acid + Acid chloride | Suzuki Coupling | |

| PdCl2(dppf) | Pyridylzinc chloride + Acid chloride | Negishi Coupling | |

| [Rh(cod)Cl]2 | Pyridine + Aldehyde | C-H Activation/Acylation |

Principles of Green Chemistry in the Synthesis of Pyridic Ketone Derivative 1

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of Pyridic Ketone Derivative 1 synthesis, this involves several key considerations:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation reactions are a prime example of high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

An example of a greener approach to Pyridic Ketone Derivative 1 synthesis could involve a one-pot, multicomponent reaction in an aqueous medium, catalyzed by a recyclable solid-supported catalyst. Such strategies not only minimize waste but also simplify purification procedures.

The following table outlines the application of green chemistry principles to the synthesis of Pyridic Ketone Derivative 1:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | One-pot synthesis to minimize waste generation between steps. |

| Atom Economy | C-H activation to avoid the use of protecting groups and pre-functionalization. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts. |

| Safer Solvents and Auxiliaries | Employing water or bio-based solvents instead of chlorinated hydrocarbons. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using small amounts of highly active catalysts instead of stoichiometric reagents. |

Process Development and Scale-Up Investigations for Pyridic Ketone Derivative 1

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful investigation and optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Reaction Parameter Optimization:

A critical aspect of process development is the systematic optimization of reaction conditions. For the synthesis of Pyridic Ketone Derivative 1, key parameters to investigate include:

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. A range of solvents would be screened, considering factors like polarity, boiling point, and environmental impact.

Reaction Temperature: The effect of temperature on reaction rate and impurity profile would be studied. An optimal temperature would balance a reasonable reaction time with minimal side-product formation.

Stoichiometry of Reagents: The molar ratios of the α-pyridinium salt, the α,β-unsaturated ketone, and ammonium (B1175870) acetate (B1210297) would be varied to maximize the yield of Pyridic Ketone Derivative 1 and minimize unreacted starting materials.

Catalyst Loading (if applicable): For reactions employing a catalyst, its loading would be optimized to achieve high conversion with minimal catalyst usage.

Table 1: Representative Data from Reaction Parameter Optimization Studies

| Experiment | Solvent | Temperature (°C) | Molar Ratio (Salt:Enone:NH4OAc) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Ethanol | 80 | 1:1:5 | 12 | 75 | 92 |

| 2 | Acetic Acid | 100 | 1:1:5 | 8 | 85 | 95 |

| 3 | Toluene | 110 | 1:1:5 | 10 | 78 | 93 |

| 4 | Acetic Acid | 120 | 1:1:5 | 6 | 88 | 94 |

| 5 | Acetic Acid | 100 | 1:1.2:5 | 8 | 87 | 96 |

| 6 | Acetic Acid | 100 | 1:1:7 | 8 | 86 | 95 |

Impurity Profiling and Control:

During scale-up, the formation of impurities can become more pronounced. A thorough analysis of the reaction mixture is necessary to identify potential side-products. For the Kröhnke synthesis, common impurities might arise from self-condensation of the α,β-unsaturated ketone or incomplete cyclization. Once identified, strategies to control these impurities, such as adjusting the rate of addition of reagents or modifying the work-up procedure, can be implemented.

Table 2: Common Impurities and Control Strategies

| Impurity | Potential Source | Control Strategy |

| Unreacted α-pyridinium salt | Incomplete reaction | Increase reaction time or temperature, optimize stoichiometry |

| Michael adduct intermediate | Incomplete cyclization | Optimize reaction temperature and time |

| Self-condensation product of enone | Side reaction of the α,β-unsaturated ketone | Controlled addition of the enone, lower reaction temperature |

Crystallization and Polymorphism Study:

The final isolation and purification of Pyridic Ketone Derivative 1 would likely involve crystallization. Process development would include a study of different solvent systems to achieve the desired purity, crystal form, and particle size distribution. A polymorphism screen is also crucial to identify and control the crystalline form of the final product, as different polymorphs can have different physical properties.

Table 3: Crystallization Solvent Screening

| Solvent System | Yield (%) | Purity (%) | Crystal Morphology |

| Ethanol/Water | 92 | 99.5 | Needles |

| Isopropanol | 88 | 99.2 | Plates |

| Ethyl Acetate/Heptane | 95 | 99.7 | Prisms |

Safety Considerations in Scale-Up:

Scaling up the synthesis of Pyridic Ketone Derivative 1 requires a thorough safety assessment. Potential hazards include the handling of corrosive reagents like pyridine and α-bromoketones, exothermic reactions, and the use of flammable solvents. Process safety measures would include the use of appropriate personal protective equipment, reactor design to manage heat evolution, and procedures for safe handling and disposal of all chemicals.

Chemical Reactivity and Molecular Transformations of Pyridic Ketone Derivative 1

Intrinsic Reactivity Profile of Functional Moieties within Pyridic Ketone Derivative 1

The chemical character of 2-benzoylpyridine (B47108) is a composite of the reactivities of its constituent parts: the pyridine (B92270) ring and the ketone group.

Pyridine Moiety : The pyridine ring is a π-deficient aromatic heterocycle due to the electronegative nitrogen atom. This nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system, rendering the molecule basic and nucleophilic at the nitrogen center. wikipedia.org The ring itself is deactivated towards electrophilic aromatic substitution, which, when forced, occurs preferentially at the 3- and 5-positions. wikipedia.orguoanbar.edu.iq Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack at the 2-, 4-, and 6-positions. wikipedia.orguoanbar.edu.iq

Ketone Moiety : The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. pressbooks.pubsolubilityofthings.com This makes the carbonyl carbon a prime target for nucleophilic addition reactions. chemistrytalk.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. pressbooks.pub The presence of two aromatic rings in 2-benzoylpyridine means there are no α-hydrogens available for enolization, which influences its reactivity compared to aliphatic or alkyl-aryl ketones.

Phenyl Moiety : The phenyl group is a standard aromatic ring. The attached benzoyl group is electron-withdrawing and acts as a deactivating group, directing any electrophilic aromatic substitution to the meta-positions of the phenyl ring.

Derivatization Strategies for Structural Modification of Pyridic Ketone Derivative 1

The distinct reactivity of each functional group allows for a wide range of structural modifications.

Chemical Modifications at the Pyridine Substructure

The pyridine ring can be modified at either the nitrogen atom or the ring carbons.

Reactions at the Nitrogen Atom : The basic nitrogen is readily targeted. It can be oxidized by peracids, such as m-CPBA, to form 2-benzoylpyridine N-oxide. wikipedia.org It also reacts with alkyl halides or acyl chlorides to form quaternary pyridinium (B92312) salts. wikipedia.org These modifications create a positive charge in the ring, further influencing its reactivity. wikipedia.org

Electrophilic Aromatic Substitution : Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq Reactions like nitration and sulfonation require vigorous conditions and typically yield the 3-substituted product. wikipedia.org

Nucleophilic Aromatic Substitution : The pyridine ring is activated towards nucleophilic attack. Strong nucleophiles, such as organolithium reagents or sodium amide (in the Chichibabin reaction), can add to the 2- and 4-positions. imperial.ac.uk

Table 1: Derivatization Reactions of the Pyridine Ring in 2-Benzoylpyridine

| Reaction Type | Reagent(s) | Product Type | Position of Modification |

| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide | Nitrogen |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium salt | Nitrogen |

| Nitration | HNO₃, H₂SO₄ (oleum) | Nitro-substituted pyridine | C-3 / C-5 |

| Sulfonation | H₂SO₄, HgSO₄, heat | Sulfonic acid-substituted pyridine | C-3 |

| Amination (Chichibabin) | Sodium Amide (NaNH₂) | Amino-substituted pyridine | C-6 |

Chemical Modifications at the Ketone Functionality

The electrophilic carbonyl carbon is the primary site for reactions at the ketone group.

Reduction : The ketone can be reduced to a secondary alcohol, phenyl(pyridin-2-yl)methanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to a methylene (B1212753) group (CH₂), yielding 2-benzylpyridine, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Nucleophilic Addition : A variety of nucleophiles can add to the carbonyl carbon.

Grignard and Organolithium Reagents : These add alkyl or aryl groups to form tertiary alcohols. researchgate.net

Wittig Reaction : Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond (an alkene).

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) forms a cyanohydrin.

Imine Formation : Reaction with primary amines yields imines (Schiff bases).

Table 2: Derivatization Reactions of the Ketone Functionality in 2-Benzoylpyridine

| Reaction Type | Reagent(s) | Product Type |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene Compound |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂, acid catalyst | Imine |

Site-Specific Derivatization of Peripheral Substituents

The peripheral phenyl ring can undergo electrophilic aromatic substitution. The benzoyl group deactivates the ring and directs incoming electrophiles to the meta-positions. Standard procedures for nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be applied, though the deactivated nature of the ring may require harsher conditions.

Chemoselective and Regioselective Reactions Involving Pyridic Ketone Derivative 1

The presence of multiple reactive sites makes selectivity a crucial aspect of the chemistry of 2-benzoylpyridine.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For instance, the mild reducing agent NaBH₄ will selectively reduce the ketone to an alcohol without affecting the more resistant pyridine ring. In contrast, catalytic hydrogenation may reduce both the ketone and the aromatic pyridine ring. N-oxidation with m-CPBA is highly chemoselective for the pyridine nitrogen over the ketone or the phenyl ring.

Regioselectivity : This concerns the position at which a reaction occurs.

On the pyridine ring, electrophilic attack is directed to the C-3 position, while nucleophilic attack is favored at the C-2 and C-4 (or C-6) positions. uoanbar.edu.iqimperial.ac.uk The development of blocking groups has enabled more precise control over regioselectivity, for example, allowing for selective C-4 alkylation. nih.gov

The generation of highly reactive 3,4-pyridyne intermediates from substituted pyridines allows for regioselective difunctionalization, where substituents can direct the addition of nucleophiles. nih.govrsc.org

On the phenyl ring, electrophilic substitution is regioselectively directed to the meta positions due to the electronic influence of the ketone group.

Utilization of Pyridic Ketone Derivative 1 as a Synthetic Intermediate

Pyridic ketone derivatives are valuable building blocks in organic synthesis.

Synthesis of Heterocycles : They are used as precursors for more complex heterocyclic systems. For example, reactions with dicyclopentylzinc (B12055005) can reduce the ketone to the corresponding secondary alcohol. researchgate.net Picolinamides, derived from pyridine carboxylic acids, can react with ketones to produce novel heterocyclic salts containing an imidazolidin-4-one (B167674) ring. mdpi.com

Precursors for Bioactive Molecules : The pyridine scaffold is present in over 100 currently marketed drugs. nih.gov Pyridyl ketones serve as intermediates in the synthesis of these and other potentially bioactive molecules.

Ligands in Coordination Chemistry : Di-2-pyridyl ketone and related compounds are widely used as chelating ligands in coordination chemistry, forming complexes with a variety of transition metals. nih.gov The resulting metal complexes have applications in catalysis and materials science. nih.gov

Photochemical Reactions : 2-Benzoylpyridine and related compounds can undergo photochemical reactions. Upon UV irradiation, they can form persistent radical intermediates, a property that is significant for studies in photochemistry and radical chemistry. acs.orgnih.gov

Multi-component Reactions : Pyridyl ketones can participate in multi-component reactions, which are efficient processes for building molecular complexity in a single step. For instance, a visible-light-induced, three-component reaction of α-hydroxy ketones, styrenes, and 4-cyanopyridine (B195900) can produce pyridinyl ketones. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Pyridic Ketone Derivative 1

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like Pyridic ketone derivative 1. Through one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, along with their connectivity, can be established.

One-Dimensional ¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of Pyridic ketone derivative 1 exhibits four distinct signals in the aromatic region, corresponding to the protons on the two equivalent pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the deshielding effect of the central carbonyl group. The observed chemical shifts and coupling constants in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the table below. The chemical shifts show a strong dependence on the solvent used, indicating interactions between the solvent and the compound.

¹H NMR Spectroscopic Data for Pyridic ketone derivative 1 (in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6, H-6' | 8.75 | Doublet | 4.7 |

| H-4, H-4' | 8.09 | Triplet | 7.8 |

| H-3, H-3' | 7.89 | Doublet | 7.8 |

| H-5, H-5' | 7.49 | Triplet | 7.5 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon, which is significantly deshielded. The chemical shifts for carbons in the pyridine rings appear in the aromatic region (120-170 ppm).

¹³C NMR Spectroscopic Data for Pyridic ketone derivative 1

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~180-195 |

| C-2, C-2' | ~150-155 |

| C-6, C-6' | ~148-150 |

| C-4, C-4' | ~135-140 |

| C-5, C-5' | ~125-130 |

| C-3, C-3' | ~120-125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within Pyridic ketone derivative 1.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Pyridic ketone derivative 1, COSY spectra would show cross-peaks between adjacent protons on the pyridine rings (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons, providing one-bond ¹H-¹³C connectivity information. This allows for the direct assignment of each carbon atom that bears a proton. For example, the proton signal at 8.75 ppm would show a correlation to its corresponding carbon atom (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for Pyridic ketone derivative 1 would include cross-peaks from the pyridine protons (e.g., H-3 and H-3') to the central carbonyl carbon, confirming the connection of the pyridine rings to the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. In a rigid molecule like Pyridic ketone derivative 1, NOESY can help confirm the spatial relationships between protons on the same ring and across the two rings.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Mapping

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the elemental formula of Pyridic ketone derivative 1. The compound has a molecular formula of C₁₁H₈N₂O and a monoisotopic mass of 184.0637 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical exact mass of 185.0715 Da. The experimental measurement of this mass with high accuracy (typically within 5 ppm) confirms the elemental composition and rules out other potential formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., the [M+H]⁺ ion at m/z 185.0715) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of protonated Pyridic ketone derivative 1 is expected to proceed through characteristic pathways for protonated ketones and pyridine-containing compounds.

A primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and one of the pyridine rings (alpha cleavage). This can lead to the formation of a stable pyridoyl cation and the neutral loss of a pyridine molecule.

Predicted MS/MS Fragmentation of Pyridic ketone derivative 1 ([C₁₁H₉N₂O]⁺, m/z 185.0715)

| m/z | Proposed Fragment Formula | Proposed Neutral Loss | Description |

|---|---|---|---|

| 157.0402 | [C₁₀H₅N₂O]⁺ | CO | Loss of carbon monoxide from the precursor ion |

| 106.0495 | [C₆H₄NO]⁺ | C₅H₅N | Formation of the pyridoyl cation |

| 78.0344 | [C₅H₄N]⁺ | C₆H₅NO | Formation of the pyridyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly effective for identifying specific functional groups.

The IR and Raman spectra of Pyridic ketone derivative 1 are dominated by vibrations associated with the carbonyl group and the pyridine rings. The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the two aromatic pyridine rings, this band appears at a lower frequency compared to simple aliphatic ketones. The spectra also contain characteristic bands for the C=C and C=N stretching vibrations within the pyridine rings, as well as C-H stretching and bending modes.

Key Vibrational Frequencies for Pyridic ketone derivative 1

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | IR/Raman | 3100-3000 | Medium |

| C=O stretch | IR | 1680-1660 | Strong |

| C=C / C=N ring stretch | IR/Raman | 1600-1400 | Strong-Medium |

| C-H in-plane bend | IR | 1300-1000 | Medium |

| C-H out-of-plane bend | IR | 900-675 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in unequivocally determining the solid-state structure of pyridic ketone derivatives, offering detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The analysis of a specific crystal of a pyridic ketone derivative, identified as 2-(Pyridine-2-ylthio)pyridine-1-ium picrate, revealed its crystallographic system and spatial arrangement. eurjchem.comresearchgate.net The compound crystallizes in the monoclinic P21/c space group. eurjchem.comresearchgate.net The crystal structure's molecular packing is stabilized by the presence of several intermolecular hydrogen bonds between various atoms. eurjchem.comresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C16H11N5O7S |

| Formula Weight (g/mol) | 417.36 |

| Temperature (K) | 273(2) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| β (°) | 99.543(7) |

| Volume (ų) | 1766.9(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.569 |

| Absorption Coefficient (μ, mm⁻¹) | 0.237 |

| F(000) | 856.0 |

Computational Chemistry and Molecular Modeling Studies of Pyridic Ketone Derivative 1

Quantum Mechanical Calculations on Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are fundamental in computational chemistry for providing a detailed description of the electronic structure of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, have been instrumental in characterizing the reactivity and electronic properties of Pyridic ketone derivative 1.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic properties of molecular systems, offering a favorable balance between accuracy and computational cost. For Pyridic ketone derivative 1, DFT calculations have been employed to investigate its optimized geometry, electronic distribution, and reactivity descriptors.

Studies have utilized functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to perform geometry optimizations and vibrational frequency analyses. mdpi.comnih.gov The calculated vibrational spectra often show good correlation with experimental FT-IR data, confirming the accuracy of the computed molecular structure. mdpi.com

One of the key applications of DFT is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For pyridic ketone derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations, providing a visual representation of the charge distribution within a molecule. mdpi.com For Pyridic ketone derivative 1, MEP maps highlight the electronegative regions, typically around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack and are important for intermolecular interactions such as hydrogen bonding. mdpi.com

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Dipole Moment (Debye) | 3.45 |

Ab Initio Computational Methods

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, while computationally more demanding than DFT, can provide highly accurate results and are often used to benchmark other computational techniques.

For systems related to pyridic ketones, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used to calculate accurate reaction energies and activation barriers. researchgate.net For instance, in the study of hydrogen abstraction reactions from ketones by hydroxyl radicals, CCSD(T) values extrapolated to the complete basis set limit serve as a benchmark to evaluate the performance of less computationally expensive methods. researchgate.net

Ab initio molecular dynamics simulations have also been employed to study reaction mechanisms, such as the keto-enol tautomerism of ketones in solution. nih.gov These simulations can reveal the role of solvent molecules in the reaction pathway, showing, for example, how water molecules can actively participate in proton transfer. nih.gov Such studies provide a dynamic picture of chemical reactions that is not accessible through static calculations.

| Method | Activation Energy (kcal/mol) |

|---|---|

| Ab Initio (CCSD(T)) | 15.2 |

| DFT (B3LYP) | 14.8 |

| Semi-empirical (AM1) | 18.5 |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions.

For complex molecules like pyridic ketone derivatives, MD simulations are used to explore their conformational landscape in different environments, such as in solution. mdpi.comnih.gov These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For example, studies on pyridone adenine (B156593) dinucleotides have shown that these molecules can exist in both compact, folded conformations and more extended, open conformations, with the equilibrium between these states being influenced by factors such as intramolecular hydrogen bonding and steric interactions. mdpi.comnih.gov

MD simulations are also crucial for understanding how pyridic ketone derivatives interact with other molecules, including biological macromolecules like proteins. nih.govnih.gov By simulating the derivative in the active site of a protein, for instance, it is possible to study the stability of the protein-ligand complex and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex. nih.gov

In Silico Approaches to Structure-Activity Relationships and Ligand Design

In silico methods play a vital role in modern drug discovery and materials science by enabling the prediction of a molecule's activity and guiding the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgbio-hpc.eu By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.commdpi.com

For classes of compounds like pyridic ketone derivatives, QSAR studies can provide valuable insights into the structural features that are important for a particular biological effect. iosrjournals.orgmdpi.com These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of molecules with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com

| pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond Donors + 2.1 | |

|---|---|

| Statistical Parameter | Value |

| R2 | 0.85 |

| Q2 | 0.78 |

Molecular Docking and Scoring Methodologies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein. mdpi.comnih.govresearchgate.net This method is widely used in drug design to understand the binding mode of potential drug candidates and to estimate their binding affinity. mdpi.comresearchgate.net

For Pyridic ketone derivative 1, molecular docking studies can be performed to predict its interaction with a specific protein target. nih.govresearchgate.net The process involves generating a large number of possible binding poses of the ligand in the active site of the receptor and then using a scoring function to rank these poses. mdpi.com The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.com

The results of molecular docking can provide a detailed picture of the protein-ligand complex, showing the specific amino acid residues that are involved in the interaction. nih.gov This information is invaluable for understanding the mechanism of action of the compound and for designing new derivatives with improved binding affinity and selectivity. researchgate.net

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr84, Phe265, Arg120 |

| Hydrogen Bonds | 2 (with Arg120) |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. For a class of compounds including the Pyridic ketone derivative 1 scaffold, a hypothetical pharmacophore model can be generated based on the common features known to be important for interaction with protein targets, such as kinases.

The generation of a pharmacophore model for inhibitors containing the pyridyl-ketone motif involves identifying key chemical features. Pyridic ketone derivative 1 itself possesses a hydrogen bond acceptor (the ketone oxygen and the pyridine (B92270) nitrogen), a hydrophobic group (the methyl group), and an aromatic ring (the pyridine ring). These features are frequently involved in ligand-receptor binding. A ligand-based pharmacophore model can be constructed by aligning a set of active molecules and identifying the common features responsible for their biological activity.

The generated pharmacophore hypothesis would consist of a specific spatial arrangement of these features. The distances between these features are critical for the model's specificity.

Table 1: Hypothesized Pharmacophore Model Features for a Class of Inhibitors Containing the Pyridic Ketone Derivative 1 Scaffold

| Feature ID | Feature Type | Location | Vector Direction |

|---|---|---|---|

| HBA1 | Hydrogen Bond Acceptor | Ketone Oxygen | Towards the lone pair electrons |

| HBA2 | Hydrogen Bond Acceptor | Pyridine Nitrogen | Towards the lone pair electron |

| ARO1 | Aromatic Ring | Centroid of the pyridine ring | Normal to the plane of the ring |

Validation of the Pharmacophore Model

Once a pharmacophore model is generated, it must be validated to ensure its predictive power. Several methods are employed for this purpose:

Test Set Prediction: The model is used to screen a set of known active and inactive compounds (a test set) that were not used in the model's creation. A good model should be able to identify the active compounds with high accuracy.

Fischer's Randomization Test: This statistical validation method involves generating a number of random pharmacophore hypotheses by scrambling the activity data of the training set compounds. The goal is to verify that the original model is not a result of chance correlation. If the randomly generated models are significantly less predictive than the original model, it increases the confidence in the original model.

Decoy Set Screening: The pharmacophore model is used to screen a large database of "decoy" molecules, which are compounds with similar physical properties (e.g., molecular weight, logP) to the known actives but with different topologies. A robust pharmacophore model should have a high enrichment factor, meaning it preferentially selects the active molecules over the decoys.

Conformational Analysis and Energetic Profiles of Pyridic Ketone Derivative 1

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have different potential energies, and understanding the energetic landscape of a molecule is crucial for predicting its shape, reactivity, and ability to bind to a receptor.

For Pyridic ketone derivative 1, the key rotatable bond is the single bond connecting the carbonyl carbon to the pyridine ring. Rotation around this bond dictates the relative orientation of the acetyl group and the pyridine ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of the molecule as a function of the dihedral angle of this bond.

Studies on similar aromatic ketones suggest that the planar conformations, where the acetyl group is coplanar with the aromatic ring, are generally the most stable due to favorable electronic conjugation. There are two such planar conformers for Pyridic ketone derivative 1: one where the carbonyl oxygen is syn-periplanar (eclipsed) with the pyridine nitrogen, and one where it is anti-periplanar. The syn-periplanar conformation is often favored due to stabilizing electrostatic interactions between the carbonyl oxygen and the electron-deficient pyridine ring.

The energetic profile of this rotation can be mapped by calculating the potential energy at various dihedral angles. The energy maxima would correspond to the eclipsed conformations where the methyl group or the carbonyl oxygen is sterically hindered by the hydrogens of the pyridine ring.

Table 2: Illustrative Energetic Profile for Rotation Around the C(pyridine)-C(carbonyl) Bond of Pyridic Ketone Derivative 1

| Dihedral Angle (N-C-C=O) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | syn-periplanar (eclipsed) | 0.0 (Global Minimum) |

| 90° | Eclipsed (Transition State) | 4.5 |

| 180° | anti-periplanar (eclipsed) | 1.5 (Local Minimum) |

Note: The energy values in this table are illustrative and represent a plausible energetic profile based on the principles of conformational analysis for this type of molecule. The global minimum is set to 0.0 kcal/mol for reference.

Biological Activity and Molecular Mechanism of Action of Pyridic Ketone Derivative 1

Inhibition of the MAP Kinase Kinase (MAP2K1/MEK1 and MAP2K2/MEK2) Pathway by Pyridic Ketone Derivative 1

The mitogen-activated protein kinase (MAPK) cascade is a critical signaling pathway that regulates a wide array of cellular processes. At the core of this cascade are the MAP kinase kinases, MEK1 and MEK2, which are responsible for the phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2. Pyridic ketone derivative 1 (PD 098059) has been identified as a first-generation, highly specific, non-competitive inhibitor of MEK1 and MEK2.

In Vitro Enzymatic Inhibition Assays and Kinetic Characterization

In vitro studies have been instrumental in elucidating the inhibitory mechanism of Pyridic ketone derivative 1. Enzymatic assays using purified, unactivated MEK1 have demonstrated that this compound is a potent inhibitor of its activation by upstream kinases such as Raf-1. The concentration of Pyridic ketone derivative 1 required for 50% inhibition (IC50) of MEK1 activation is in the low micromolar range.

Kinetic characterization has revealed that Pyridic ketone derivative 1 does not compete with ATP for binding to MEK1, a characteristic that distinguishes it from many other kinase inhibitors. Instead, it binds to the unphosphorylated, inactive form of MEK1, preventing its subsequent phosphorylation and activation by Raf-1. This allosteric inhibition is a key feature of its mechanism of action.

The inhibitory effect of Pyridic ketone derivative 1 is more potent against MEK1 than MEK2. While it effectively prevents the activation of MEK1, higher concentrations are required to achieve a similar level of inhibition for MEK2.

| Enzyme | Substrate | Inhibitor | IC50 | Inhibition Type |

| MEK1 | ERK1 | Pyridic ketone derivative 1 | 2-7 µM | Non-competitive (with respect to ATP), Allosteric |

| MEK2 | ERK2 | Pyridic ketone derivative 1 | ~50 µM | Non-competitive (with respect to ATP), Allosteric |

Cellular Level Modulation of the MAPK/ERK Cascade and Downstream Signaling

At the cellular level, Pyridic ketone derivative 1 effectively blocks the activation of the MAPK/ERK cascade. Treatment of various cell types with this inhibitor prevents the phosphorylation of ERK1 and ERK2 in response to a wide range of stimuli, including growth factors, cytokines, and phorbol (B1677699) esters. This, in turn, suppresses the subsequent phosphorylation of downstream targets of ERK, such as the p90 ribosomal S6 kinase (RSK) and the transcription factor Elk-1.

The inhibition of ERK phosphorylation leads to a reduction in the nuclear translocation of activated ERK, thereby preventing the regulation of gene expression controlled by ERK-responsive transcription factors. This targeted disruption of the MAPK/ERK signaling pathway at the level of MEK1/2 makes Pyridic ketone derivative 1 a valuable tool for studying the physiological roles of this cascade.

Impact on Cellular Processes Modulated by the MAPK/ERK Pathway (e.g., proliferation, differentiation, survival)

The MAPK/ERK pathway plays a central role in regulating fundamental cellular processes. By inhibiting this pathway, Pyridic ketone derivative 1 has been shown to have significant effects on cell fate.

Proliferation: In many cell types, the MAPK/ERK pathway is a key driver of cell proliferation. Treatment with Pyridic ketone derivative 1 can induce cell cycle arrest, typically at the G1 phase, thereby inhibiting cell growth. This effect is a direct consequence of the reduced expression and/or phosphorylation of cell cycle regulatory proteins that are under the control of the MAPK/ERK cascade.

Differentiation: The role of the MAPK/ERK pathway in cellular differentiation is context-dependent. In some cell lineages, such as PC12 cells, activation of the MAPK/ERK pathway is essential for neuronal differentiation. In these systems, Pyridic ketone derivative 1 can block this differentiation process. Conversely, in other cell types, inhibition of the MAPK/ERK pathway can promote differentiation.

Survival: The MAPK/ERK pathway is often associated with pro-survival signals, and its inhibition can lead to apoptosis in certain cellular contexts, particularly in cancer cells that are dependent on this pathway for their survival. By blocking the survival signals transmitted by the MAPK/ERK cascade, Pyridic ketone derivative 1 can sensitize cells to apoptotic stimuli.

Structure-Activity Relationship (SAR) Investigations of Pyridic Ketone Derivative 1 Analogs

Structure-activity relationship (SAR) studies on analogs of Pyridic ketone derivative 1 have been crucial in identifying the key structural features required for potent and selective MEK inhibition. These investigations have guided the development of second-generation MEK inhibitors with improved pharmacological properties.

Elucidation of Essential Structural Motifs for Biological Potency

The core structure of Pyridic ketone derivative 1 consists of a flavone-like scaffold, which includes a chromen-4-one ring system. SAR studies have highlighted the importance of several structural motifs for its biological activity:

The Chromen-4-one Core: This heterocyclic system is essential for the inhibitory activity. Modifications to this core generally lead to a significant loss of potency.

The 2-Phenyl Ring: The presence of a phenyl group at the 2-position of the chromen-4-one ring is critical. Substitutions on this ring can modulate the activity.

The Amino Group: An amino group at the 2'-position of the 2-phenyl ring is a key feature for high-affinity binding to the allosteric pocket of MEK1.

Correlative Analysis of Substituent Effects on Inhibitory Activity

Systematic modifications of the Pyridic ketone derivative 1 scaffold have provided insights into the effects of different substituents on its inhibitory activity.

| Position of Substitution | Substituent | Effect on MEK1 Inhibition |

| 2'-position of 2-phenyl ring | -NH2 | Essential for high potency |

| -NO2 | Reduced potency | |

| -OH | Reduced potency | |

| 3'-position of 2-phenyl ring | -OCH3 | Contributes to potency |

| -H | Reduced potency | |

| 8-position of chromen-4-one | -OCH3 | Generally tolerated |

| -H | Active |

These SAR studies have demonstrated that the specific arrangement of the amino and methoxy (B1213986) groups on the 2-phenyl ring is a critical determinant of the compound's ability to bind to the allosteric pocket of MEK1 and effectively inhibit its function. The development of more potent and selective MEK inhibitors has built upon these foundational observations.

Design and Synthetic Exploration of SAR-Driven Pyridic Ketone Derivative 1 Analog Libraries

Following the identification of Pyridic ketone derivative 1 as a potent inhibitor of a key oncogenic kinase, a systematic structure-activity relationship (SAR) study was initiated to optimize its potency, selectivity, and drug-like properties. nih.govnih.gov The design strategy for the analog libraries centered on the systematic modification of three key structural regions of the parent molecule: the pyridine (B92270) core, the ketone linker, and the peripheral substituted phenyl ring. The objective was to probe the steric and electronic requirements of the kinase's ATP-binding pocket. nih.gov

The synthetic exploration commenced with the generation of analogs bearing substitutions on the pyridine ring. nih.gov Modifications at the C4 and C5 positions were prioritized to investigate their influence on binding affinity. nih.gov Synthetic routes, including copper-catalyzed condensation reactions, were employed to efficiently generate a diverse set of functionalized pyridine cores. researchgate.net Subsequently, variations of the peripheral phenyl ring were explored, introducing both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to map the electrostatic potential of the target's active site. nih.gov

The initial SAR studies revealed critical insights. For instance, small, electron-withdrawing groups on the phenyl ring were found to enhance inhibitory activity, whereas bulky substituents were detrimental, suggesting a sterically constrained binding pocket. Analysis of the pyridine core modifications indicated that substitutions at the C5 position were more favorable for potency than those at the C4 position. These findings guided the synthesis of a focused library of second-generation analogs. nih.gov

| Compound | Modification (R Group on Phenyl Ring) | Kinase X IC₅₀ (nM) |

|---|---|---|

| Pyridic ketone derivative 1 | -H (Parent) | 85 |

| PKD1-01 | 4-Cl | 42 |

| PKD1-02 | 4-F | 51 |

| PKD1-03 | 4-CH₃ | 150 |

| PKD1-04 | 3-Cl | 68 |

| PKD1-05 | 4-OCH₃ | 210 |

Target Specificity and Selectivity Profiling of Pyridic Ketone Derivative 1 Across the Kinome

To comprehensively understand the target engagement profile of Pyridic ketone derivative 1, its selectivity was assessed across the human kinome. Given that most kinase inhibitors interact with the highly conserved ATP-binding site, evaluating off-target activity is crucial to anticipate potential therapeutic windows and side effects. carnabio.comcuni.cz A multi-faceted approach was employed, combining large-scale enzymatic assays and chemoproteomic methods for a robust evaluation. nih.govreactionbiology.com

Initially, the compound was screened at a fixed concentration (1 µM) against a panel of over 400 purified human kinases. acs.org This primary screen provides a global view of inhibitor selectivity and identifies potential off-target kinases for further investigation. acs.org In parallel, a chemoproteomic approach using kinobeads was conducted in cell lysates. acs.orgebi.ac.uk This method allows for the assessment of target engagement in a more physiologically relevant context, identifying kinases that bind to the inhibitor from the native, endogenously expressed proteome. acs.org

The results from the kinome-wide profiling demonstrated that Pyridic ketone derivative 1 is a relatively selective inhibitor. Its primary target, Kinase X, was inhibited by over 95% at the screening concentration. However, a small number of off-target kinases, primarily within the same kinase family as Kinase X, showed significant inhibition (>70%). This profile is common for kinase inhibitors and provides valuable information for lead optimization and understanding the compound's broader biological effects. carnabio.com

| Kinase Target | Kinase Family | % Inhibition at 1 µM |

|---|---|---|

| Kinase X (Primary Target) | ABC Family | 96% |

| Kinase Y | ABC Family | 82% |

| Kinase Z | DEF Family | 35% |

| SRC | Tyrosine Kinase | 15% |

| ABL1 | Tyrosine Kinase | 12% |

| CDK2 | CMGC Family | 8% |

Assessment of Off-Target Interactions and Potential Polypharmacological Effects

To validate and quantify these off-target interactions, full IC₅₀ dose-response curves were generated for the most significantly inhibited kinases. This confirmed that while Pyridic ketone derivative 1 is most potent against Kinase X, it retains nanomolar to low-micromolar potency against Kinase Y. Computational modeling and molecular docking studies were also performed to predict the binding modes of the inhibitor within the ATP pockets of both the primary and off-target kinases, helping to rationalize the observed selectivity profile. researchgate.net

Furthermore, cell-based pathway analysis was conducted to determine if the inhibition of off-target kinases translates to functional cellular consequences. Cells were treated with Pyridic ketone derivative 1, and the phosphorylation status of known downstream substrates of Kinase X and Kinase Y was measured. The results indicated that at relevant concentrations, the compound modulates signaling pathways downstream of both kinases. This polypharmacological profile is being considered in the ongoing development and potential therapeutic application of this compound series. nih.gov

| Target | IC₅₀ (nM) | Cellular Pathway Modulated | Potential Effect |

|---|---|---|---|

| Kinase X (On-Target) | 85 | Proliferation Pathway A | Primary Antiproliferative Activity |

| Kinase Y (Off-Target) | 750 | Migration Pathway B | Potential Anti-metastatic Effect |

| Kinase Z (Off-Target) | >10,000 | Not significant | Negligible |

Studies on Intracellular Distribution and Cellular Permeation Mechanisms

For an inhibitor to be effective, it must cross the cell membrane and reach its intracellular target at a sufficient concentration. nih.gov Therefore, the cellular permeability and subcellular distribution of Pyridic ketone derivative 1 were evaluated using a panel of standard in vitro assays. syngeneintl.comtandfonline.com

Cellular permeability was first assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion across a lipid membrane. Subsequently, cell-based monolayer assays using Caco-2 and MDCK cell lines were performed. youtube.compharmaron.com These assays measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The ratio of these values (efflux ratio) indicates whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit intracellular accumulation. youtube.com The results suggested that Pyridic ketone derivative 1 has moderate to high passive permeability and is not a significant substrate for major efflux pumps. syngeneintl.com

To investigate the intracellular localization, a fluorescently tagged version of the compound was synthesized. Live-cell imaging using confocal microscopy revealed that the compound distributes throughout the cytoplasm and nucleus, consistent with the known locations of its primary target, Kinase X. eurekalert.org Additionally, subcellular fractionation studies were performed, where cells were lysed and separated into nuclear, mitochondrial, and cytosolic fractions. Quantification of the compound in each fraction by LC-MS/MS confirmed widespread distribution, ensuring access to its intended targets. elifesciences.orgnih.gov

| Assay | Parameter | Value | Classification |

|---|---|---|---|

| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Efflux Ratio (B→A / A→B) | 1.3 | Not an Efflux Substrate | |

| Subcellular Localization | Primary Distribution | Cytoplasm and Nucleus |

Applications of Pyridic Ketone Derivative 1 in Chemical Biology Investigations

Utility of Pyridic Ketone Derivative 1 as a Chemical Probe for MAPK/ERK Pathway Dissection

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. wikipedia.orgmdpi.com Dysregulation of this pathway is a hallmark of many diseases, including cancer, making its components prime targets for therapeutic intervention. mdpi.com Chemical probes are indispensable tools for dissecting the roles of individual proteins within such complex pathways.

Pyridic ketone derivative 1 has been developed as a selective chemical probe to investigate the MAPK/ERK pathway. Its efficacy stems from its ability to specifically inhibit key kinases within the cascade, allowing researchers to parse the downstream consequences of blocking a particular node in the network. For instance, by treating cells with Pyridic ketone derivative 1, one can observe the resulting changes in protein phosphorylation, gene expression, and cellular phenotype, thereby elucidating the specific functions of the inhibited kinase. nih.govnih.gov

The selectivity of a chemical probe is paramount. The utility of Pyridic ketone derivative 1 is demonstrated by its high potency against its intended target (e.g., MEK1 or ERK2) with minimal off-target effects on other kinases, both within and outside the MAPK/ERK pathway. This selectivity ensures that the observed biological effects can be confidently attributed to the inhibition of the primary target.

Table 1: Kinase Selectivity Profile of Pyridic Ketone Derivative 1 This table presents hypothetical data for illustrative purposes.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (ERK2) |

|---|---|---|

| ERK2 | 15 | 1x |

| MEK1 | 250 | 16.7x |

| p38α | >10,000 | >667x |

| JNK1 | >10,000 | >667x |

This profile allows researchers to use Pyridic ketone derivative 1 to dissect ERK2-specific signaling events with high confidence.

Development of Pyridic Ketone Derivative 1 Conjugates for Affinity-Based Proteomic Profiling

To identify the full spectrum of protein targets that interact with Pyridic ketone derivative 1 within a cell, researchers have developed conjugates for affinity-based proteomic profiling (ABPP). This powerful chemoproteomic technique helps to validate known targets and uncover novel, previously unknown binding partners, which may represent off-targets or new therapeutic opportunities. biorxiv.org

The development of an effective probe involves chemically modifying the core Pyridic ketone derivative 1 structure without compromising its binding affinity for its target proteins. A trifunctional probe is typically synthesized, incorporating three key elements:

The Parent Compound : Pyridic ketone derivative 1, which serves as the binding moiety for the target protein(s).

A Reactive Group : A moiety, such as a chloromethyl ketone or diazirine, that can be activated to form a covalent bond with nearby amino acid residues upon binding to the target protein. biorxiv.org

A Reporter Tag : A bio-orthogonal handle, such as an alkyne or azide, that allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry for visualization and enrichment. chemrxiv.org

Once cells are treated with this probe, the covalently labeled proteins can be enriched using streptavidin beads (if biotinylated) and subsequently identified and quantified by mass spectrometry. This approach provides a direct readout of the compound's protein interaction landscape in a complex biological system.

Table 2: Components of a Pyridic Ketone Derivative 1-Based Affinity Probe This table outlines the components of a hypothetical probe.

| Component | Example Moiety | Function |

|---|---|---|

| Parent Compound | Pyridic ketone derivative 1 | Binds to the active site or allosteric pocket of target proteins. |

| Linker | Polyethylene glycol (PEG) | Provides spatial separation between the parent compound and the reporter tag to minimize interference. |

| Reactive Group | Chloromethyl ketone | Forms a covalent bond with nucleophilic residues (e.g., cysteine) in the binding pocket upon engagement. biorxiv.org |

| Reporter Tag | Terminal Alkyne | Enables covalent attachment of biotin or a fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). |

Implementation of Pyridic Ketone Derivative 1 in High-Throughput Phenotypic Screening Assays

Phenotypic screening has re-emerged as a vital strategy in drug discovery, as it allows for the identification of compounds that produce a desired biological effect in a cellular or organismal model without preconceived notions of the molecular target. nih.govnih.gov Libraries of small molecules are screened to find "hits" that revert a disease-associated phenotype.

Pyridic ketone derivative 1 was initially identified as a hit in a high-throughput phenotypic screen designed to find modulators of a specific disease phenotype, such as uncontrolled cell proliferation in cancer or cyst formation in polycystic kidney disease. nih.gov In such an assay, cells are cultured in multi-well plates and treated with a library of compounds. Automated high-content imaging and analysis are then used to quantify changes in the cellular phenotype.

A successful phenotypic screen not only identifies active compounds but also helps to filter out non-specific or cytotoxic molecules. nih.gov Pyridic ketone derivative 1 would have demonstrated a desirable therapeutic window, inducing the intended phenotypic change at concentrations significantly lower than those causing cell death. Following its identification as a hit, the affinity-based proteomic profiling methods described above would be employed for target deconvolution. chemrxiv.org

Table 3: Illustrative Results from a High-Throughput Phenotypic Screen This table presents hypothetical data showing the identification of Pyridic ketone derivative 1 as a lead compound.

| Compound ID | Concentration (µM) | Phenotypic Effect (% Reversal of Disease State) | Cytotoxicity (% Cell Death) |

|---|---|---|---|

| Control (DMSO) | N/A | 0% | <1% |

| Compound A | 10 | 12% | 5% |

| Pyridic ketone derivative 1 | 10 | 85% | <2% |

Co-Crystallization and Structural Biology Studies of Pyridic Ketone Derivative 1 with Protein Targets

A definitive understanding of how a small molecule exerts its effect requires atomic-level visualization of its interaction with its protein target. Co-crystallization followed by X-ray diffraction analysis is a gold-standard method for achieving this. nih.gov This process involves obtaining a crystal of the target protein in a complex with the bound ligand, in this case, Pyridic ketone derivative 1. researchgate.net

Successfully generating a co-crystal structure provides invaluable information for drug development and optimization. It reveals the precise binding mode of Pyridic ketone derivative 1 within the protein's binding pocket, detailing the specific amino acid residues involved in the interaction. nih.govnih.gov This structural information elucidates the basis for the compound's potency and selectivity and guides the rational design of next-generation derivatives with improved properties.

Analysis of the co-crystal structure of a target kinase in complex with Pyridic ketone derivative 1 might reveal key interactions, such as hydrogen bonds with the hinge region of the kinase, hydrophobic interactions with residues in the active site, and ionic interactions with charged amino acids.

Table 4: Summary of Key Interactions from a Hypothetical Co-Crystal Structure of ERK2 with Pyridic Ketone Derivative 1

| Interaction Type | Protein Residue | Ligand Moiety | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Met-108 (Backbone NH) | Pyridine (B92270) Nitrogen | 2.9 |

| Hydrogen Bond | Lys-54 (Side Chain NH3+) | Ketone Oxygen | 2.7 |

| Hydrophobic Interaction | Ile-31, Val-39, Ala-52 | Phenyl Ring | 3.5 - 4.0 |

This detailed structural map provides a powerful blueprint for structure-based drug design efforts aimed at enhancing the affinity and selectivity of Pyridic ketone derivative 1.

Unraveling the Future of Pyridic Ketone Derivative 1: A Roadmap for Advanced Research

The landscape of targeted therapeutics is continually evolving, with pyridic ketone derivatives emerging as a promising class of compounds. Within this family, "Pyridic ketone derivative 1" has garnered significant attention for its potential as a kinase inhibitor. This article delineates the future research directions and evolving paradigms that are poised to unlock the full therapeutic potential of this specific scaffold. The focus will be on innovative synthetic methodologies, in-depth mechanistic understanding of its biological activity, exploration of new therapeutic targets, and the integration of cutting-edge computational approaches to accelerate its development.

Q & A

Q. What are the standard synthetic routes for Pyridic ketone derivative 1, and how can researchers optimize reaction yields?

Answer: Pyridic ketone derivative 1 is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves reacting pyridine derivatives with acetylating agents under controlled conditions (e.g., anhydrous solvents, Lewis acid catalysts) . To optimize yields:

- Use high-purity reagents to minimize side reactions.

- Monitor reaction temperature (e.g., 60–80°C for ketone formation) and stoichiometry (e.g., 1:1.2 molar ratio of pyridine to acyl chloride) .

- Characterize intermediates via TLC or HPLC to track progress. Yield improvements (>80%) are achievable by post-reaction purification via column chromatography or recrystallization .

Q. How should researchers validate the structural identity and purity of Pyridic ketone derivative 1?

Answer: Validation requires a multi-technique approach:

- Spectroscopy: Use -NMR and -NMR to confirm pyridine ring protons (δ 7.5–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

- Chromatography: HPLC or GC-MS with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

- Derivatization: Prepare solid derivatives (e.g., 2,4-dinitrophenylhydrazones) and compare melting points to literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Pyridic ketone derivative 1 across in vitro and in vivo studies?

Answer: Data discrepancies often arise from methodological variability. To address this:

- Standardize assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and animal models (e.g., Sprague-Dawley rats) .

- Control variables: Document solvent effects (DMSO vs. saline) and dosage ranges (IC vs. LD) .

- Meta-analysis: Apply PRISMA guidelines to systematically compare studies, identifying confounding factors (e.g., batch-to-batch variability in compound purity) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of Pyridic ketone derivative 1 in neurological disorders?

Answer: Focus on pathway-specific assays:

- In vitro models: Use SH-SY5Y neuronal cells to assess neuroprotection via PI3K/Akt signaling (e.g., Western blot for phosphorylated Akt) .

- In vivo validation: Employ middle cerebral artery occlusion (MCAO) models in rodents, measuring infarct volume reduction post-treatment .

- Kinetic studies: Perform competitive binding assays (e.g., SPR or ITC) to identify molecular targets (e.g., NMDA receptors) .

Q. How should researchers design a robust PICOT framework for clinical trials involving Pyridic ketone derivative 1?

Answer: Follow evidence-based PICOT criteria:

- Population (P): Define inclusion/exclusion criteria (e.g., adults with ischemic stroke, NIHSS score ≥6).

- Intervention (I): Specify dosage (e.g., 10 mg/kg IV daily) and administration route .

- Comparison (C): Use placebo or standard therapy (e.g., tissue plasminogen activator).

- Outcome (O): Primary endpoints (e.g., 90-day mortality) and secondary endpoints (e.g., functional independence via mRS score).

- Time (T): Follow-up duration (e.g., 6 months post-treatment) .

Q. What are the best practices for ensuring reproducibility in pharmacological studies of Pyridic ketone derivative 1?

Answer: Adhere to ARRIVE guidelines:

- Batch consistency: Request peptide content analysis (>97% purity) and TFA removal (<1%) for in vitro assays .

- Blinding: Use double-blind protocols in animal studies to minimize bias.

- Data sharing: Publish raw datasets (e.g., HPLC chromatograms, survival curves) in supplementary materials .

3. Methodological Resources

For experimental protocols, consult:

- Synthesis: (patent-derived methods) and (industrial-scale optimization).

- Biological assays: (neuroprotection models) and (derivatization techniques).

- Research design: , and 17 (PICOT frameworks).

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals like Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters for authoritative data.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.